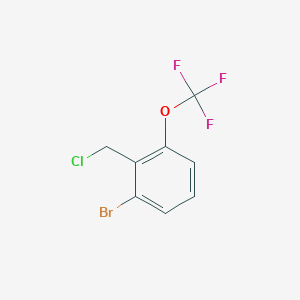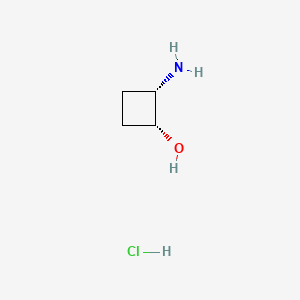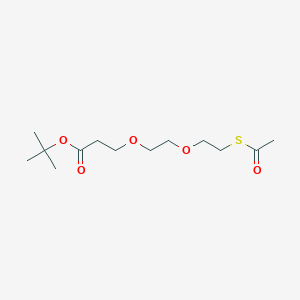
S-アセチル-PEG2-t-ブチルエステル
概要
説明
S-acetyl-PEG2-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group. The t-butyl ester can be removed under acidic conditions. The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Synthesis Analysis
The synthesis of S-acetyl-PEG2-t-butyl ester involves the introduction of a sulfur acetyl group and a t-butyl ester into the PEG linker . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG2-t-butyl ester is C13H24O5S . Its molecular weight is 292.39 g/mol . The IUPAC name is tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate .Chemical Reactions Analysis
The sulfur acetyl group in S-acetyl-PEG2-t-butyl ester can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .Physical and Chemical Properties Analysis
Esters, including S-acetyl-PEG2-t-butyl ester, are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom . Therefore, they cannot engage in intermolecular hydrogen bonding with one another and have considerably lower boiling points than their isomeric carboxylic acids counterparts . As chain length increases, the hydrocarbon portion forces itself between water molecules, breaking the relatively strong hydrogen bonds between water molecules without offering an energetic compensation .科学的研究の応用
薬物送達システム
S-アセチル-PEG2-t-ブチルエステル: は、疎水性薬物の水溶性を高める能力により、薬物送達システムの開発に使用されています 。PEGリンカーは薬物に結合することができ、水性媒体における薬物の溶解性と安定性を向上させます。これは、効率的な薬物送達にとって重要です。
プロドラッグ設計
この化合物の反応性基(硫黄アセチル基など)により、プロドラッグを作成できます 。これらの基は、特定の条件下で脱保護されて活性薬物を生成し、体内での標的化放出を可能にします。
生体結合
S-アセチル-PEG2-t-ブチルエステル: は、生体結合技術におけるリンカーとして機能します 。治療剤を抗体などの標的分子に結合させるために使用でき、治療の特異性と有効性を高めます。
表面修飾
このPEGリンカーは、ナノ粒子や医療機器の表面修飾に使用されます 。修飾により親水性が付与され、タンパク質吸着が減少し、生体適合性が向上します。
ポリマー治療
ポリマー治療において、S-アセチル-PEG2-t-ブチルエステルは、治療用ポリマーを修飾するために使用され、その薬物動態を改善し、免疫原性を低下させます .
診断剤
この化合物は、診断剤の設計にも使用されます 。イメージング剤と結合させることで、これらの剤の体内での溶解性と循環時間を向上させることができます。
遺伝子送達
S-アセチル-PEG2-t-ブチルエステル: は、遺伝子送達ベクターに使用して、送達中の遺伝物質を保護し、トランスフェクション効率を高めることができます .
ペプチドおよびタンパク質修飾
最後に、ペプチドおよびタンパク質修飾に使用され、その安定性と溶解性を向上させます。これは、さまざまな生物医学的用途にとって不可欠です .
作用機序
Target of Action
S-acetyl-PEG2-t-butyl ester is a PEG linker . The primary targets of this compound are molecules that require increased water solubility in aqueous media .
Mode of Action
The compound contains a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . These transformations allow the compound to interact with its targets and increase their water solubility .
Biochemical Pathways
It’s known that the compound plays a role in increasing the water solubility of other compounds in aqueous media , which could influence various biochemical pathways where these target molecules are involved.
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact the absorption and distribution of these compounds in the body.
Result of Action
The primary result of the action of S-acetyl-PEG2-t-butyl ester is the increased water solubility of target compounds in aqueous media . This could potentially enhance the effectiveness of these compounds by improving their distribution and interaction within the body.
Action Environment
The action of S-acetyl-PEG2-t-butyl ester, specifically the deprotection of the sulfur acetyl group and the removal of the t-butyl ester, is influenced by acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s action, efficacy, and stability.
Safety and Hazards
In case of eye contact with S-acetyl-PEG2-t-butyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .
生化学分析
Biochemical Properties
S-acetyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol group, which can then interact with cysteine residues in proteins, forming stable thioether bonds. This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein functions and interactions in greater detail .
Cellular Effects
S-acetyl-PEG2-t-butyl ester influences various cellular processes by modifying proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable thioether bonds with cysteine residues in proteins, S-acetyl-PEG2-t-butyl ester can alter protein function and localization, leading to changes in cell signaling and gene expression. Additionally, the increased water solubility provided by the PEG linker can enhance the cellular uptake and distribution of modified compounds .
Molecular Mechanism
The molecular mechanism of S-acetyl-PEG2-t-butyl ester involves the deprotection of the sulfur acetyl group to form a thiol group, which can then interact with cysteine residues in proteins. This interaction results in the formation of stable thioether bonds, modifying the target proteins. The t-butyl ester group can be removed under acidic conditions, further enhancing the compound’s reactivity. These modifications can lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-acetyl-PEG2-t-butyl ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that S-acetyl-PEG2-t-butyl ester can have lasting effects on cellular function, particularly in terms of protein modification and gene expression .
Dosage Effects in Animal Models
The effects of S-acetyl-PEG2-t-butyl ester vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, S-acetyl-PEG2-t-butyl ester can exhibit toxic or adverse effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
S-acetyl-PEG2-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the t-butyl ester group, and by thiolases, which deprotect the sulfur acetyl group to form a thiol. These metabolic processes can affect the compound’s stability, reactivity, and overall efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, S-acetyl-PEG2-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The PEG linker increases the compound’s water solubility, facilitating its uptake and distribution in aqueous environments. Additionally, the thiol group formed after deprotection can interact with various cellular components, influencing the compound’s localization and accumulation .
Subcellular Localization
S-acetyl-PEG2-t-butyl ester exhibits specific subcellular localization, primarily due to its interactions with target proteins and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals or modifications, such as the formation of thioether bonds with cysteine residues. These interactions can affect the compound’s activity and function within the cell .
特性
IUPAC Name |
tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKYHJZFUGMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176950 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-93-7 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




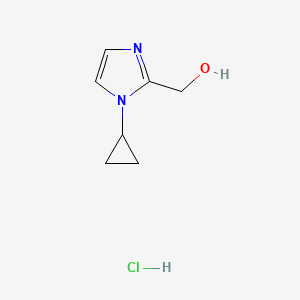
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
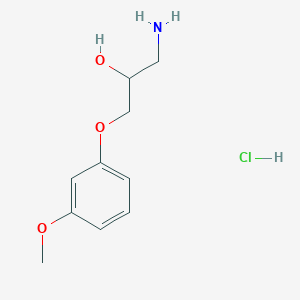
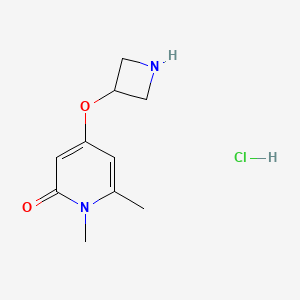
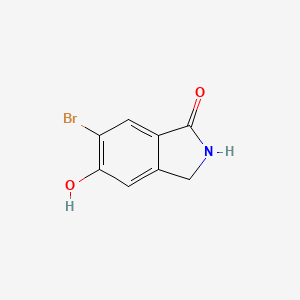
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
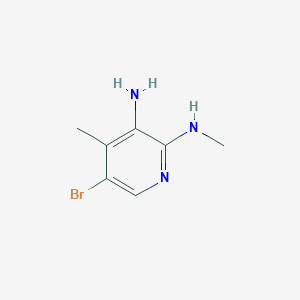
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
